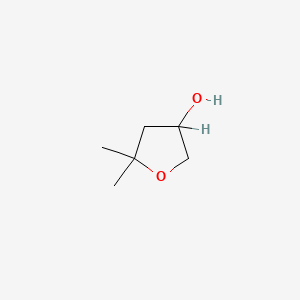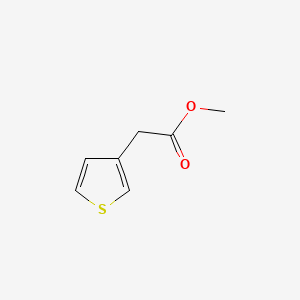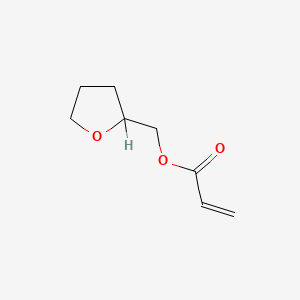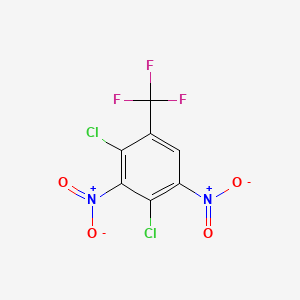
(Perfluoro-n-octyl)ethane
Vue d'ensemble
Description
“(Perfluoro-n-octyl)ethane” is a compound with the molecular formula F(CF2)8(CH2)2H and a molecular weight of 448.12 g/mol . It is also known by other names such as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorodecane and 1H,1H,1H,2H,2H-Perfluorodecane .
Molecular Structure Analysis
The InChI code for “(Perfluoro-n-octyl)ethane” is 1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 . The Canonical SMILES is CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F .Physical And Chemical Properties Analysis
“(Perfluoro-n-octyl)ethane” has a molecular weight of 448.12 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 17, and a Rotatable Bond Count of 7 . Its Exact Mass and Monoisotopic Mass are both 448.0119789 g/mol, and it has a Topological Polar Surface Area of 0 Ų .Applications De Recherche Scientifique
-
Scientific Field: Physiology and Medicine
- Application Summary : Perfluorocarbons (PFCs) are used as oxygen carriers due to their high capacity to dissolve gases . They are used in creating biocompatible, synthetic oxygen carriers, a task that has been pursued for decades .
- Methods of Application : Extensive research has led to the creation of stable PFC nano-emulsions that avoid fast clearance from the blood and long organ retention time, which leads to undesired transient side effects .
- Results or Outcomes : PFC-based oxygen carriers (PFOCs) show a variety of application fields, from cancer therapeutics to blood substitutes up to organ preservation and diving disease .
-
Scientific Field: Environmental Science
- Application Summary : Per- and polyfluoroalkyl substances (PFAS), which include PFCs, are used in a wide range of technical applications and consumer products .
- Methods of Application : The specific methods of application vary widely depending on the use case. They are used in more than 200 use categories and subcategories for more than 1400 individual PFAS .
- Results or Outcomes : Despite being non-exhaustive, the study demonstrates that PFAS are used in almost all industry branches and many consumer products .
-
Scientific Field: Water Treatment
-
Scientific Field: Proton Exchange Membrane Fuel Cells
- Application Summary : Perfluorinated monomers, similar to Nafion®, are synthesized and characterized for potential and future applications in proton exchange membrane (PEM) fuel cells .
- Methods of Application : The synthesis of various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer .
- Results or Outcomes : Preliminary results on the plasma deposition of a polymeric film are also presented. The variation of plasma conditions allowed us to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
-
Scientific Field: Diving Disease
- Application Summary : Perfluorocarbon-based oxygen carriers (PFOCs) are precious tools for many diverse application areas from cancer therapeutics to blood substitutes up to organ preservation and diving disease .
- Results or Outcomes : The reader will receive a scientific and easily comprehensible overview why PFOCs are precious tools for so many diverse application areas .
- Scientific Field: Advanced Biomedical Applications
- Application Summary : Fluorinated polymers, which include PFCs, are used as smart materials for advanced biomedical applications .
- Results or Outcomes : The reader will receive a scientific and easily comprehensible overview why fluorinated polymers are precious tools for so many diverse application areas .
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Due to an increase in urbanization and industrialization around the world, a large volume of per- and poly-fluoroalkyl substances (PFAS) containing materials such as “(Perfluoro-n-octyl)ethane” are produced . Developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide . Among the variety of nanomaterials, modified nano-sized iron oxides are the best sorbents materials due to their specific surface area and photogenerated holes and appear extremely promising in the remediation of PFAS from contaminated soil and water .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIMEWMJYVGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)2H, C10H5F17 | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880979 | |
| Record name | (Perfluoro-n-octyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluoro-n-octyl)ethane | |
CAS RN |
77117-48-7, 85711-89-3 | |
| Record name | Perfluorooctylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77117-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077117487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylheptadecafluorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085711893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluoro-n-octyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylheptadecafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)








